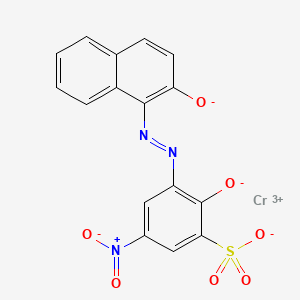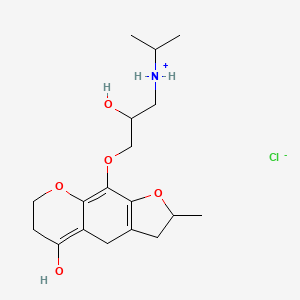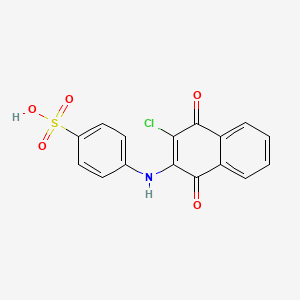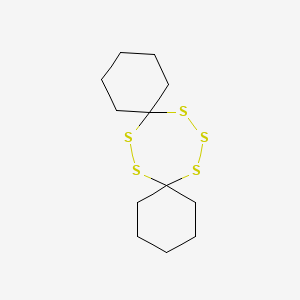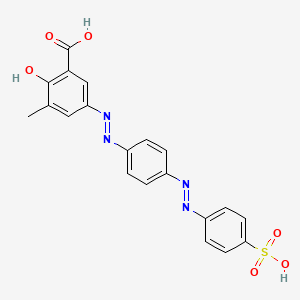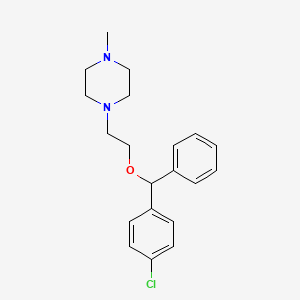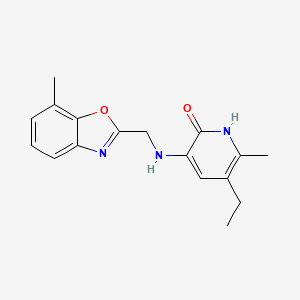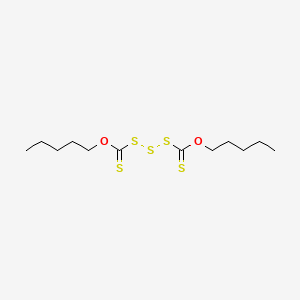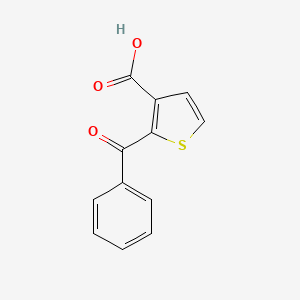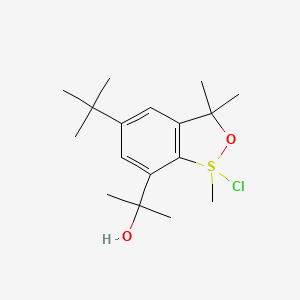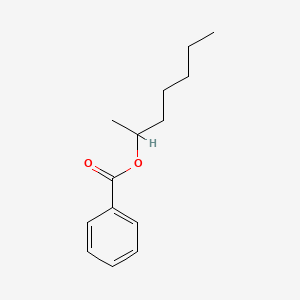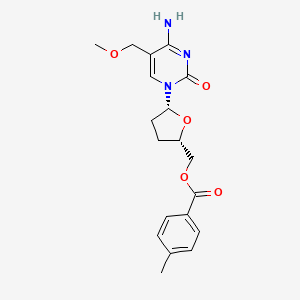
Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) is a synthetic nucleoside analog. This compound is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in this compound, including the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a methoxymethyl group at the 5’ position, confer unique chemical properties that make it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) typically involves multiple steps, starting from cytidine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Deoxygenation: The protected cytidine undergoes deoxygenation at the 2’ and 3’ positions to form the dideoxy derivative.
Introduction of the methoxymethyl group: A methoxymethyl group is introduced at the 5’ position through a nucleophilic substitution reaction.
Esterification: The final step involves esterification with 4-methylbenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding aldehyde or carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major product would be the nucleophile-substituted derivative.
科学研究应用
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair, leading to the inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
Cytidine, 2’,3’-dideoxy-5-fluoro-: Another nucleoside analog with similar structural modifications.
2’,3’-Dideoxycytidine: A simpler analog lacking the methoxymethyl and benzoate groups.
5-Methylcytidine: A methylated derivative of cytidine.
Uniqueness
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) is unique due to the combination of its dideoxy structure, methoxymethyl group, and benzoate ester. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
133697-48-0 |
|---|---|
分子式 |
C19H23N3O5 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
[(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H23N3O5/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)22-9-14(10-25-2)17(20)21-19(22)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H2,20,21,24)/t15-,16+/m0/s1 |
InChI 键 |
LGDPJGNJKYBJJW-JKSUJKDBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=NC3=O)N)COC |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


